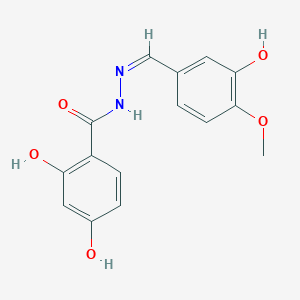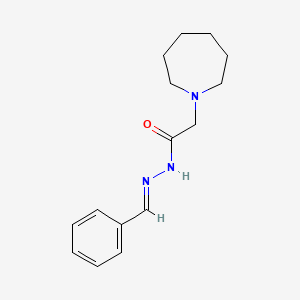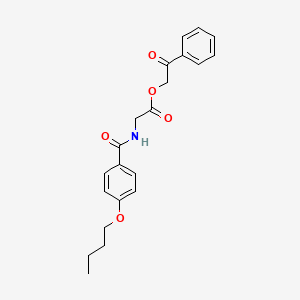
2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(1-azocanyl)-N'-(3-ethoxy-4-methoxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZB and belongs to the class of hydrazide derivatives. It has a molecular formula of C17H22N4O3 and a molecular weight of 338.38 g/mol. The purpose of
Mécanisme D'action
The mechanism of action of AZB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. This leads to the disruption of various metabolic pathways and ultimately results in cell death. The exact mechanism may vary depending on the specific application of AZB.
Biochemical and Physiological Effects
AZB has been found to exhibit various biochemical and physiological effects depending on the specific application. In antimicrobial studies, AZB has been shown to disrupt the cell walls of bacteria and fungi, leading to cell death. In anticancer studies, AZB has been found to induce apoptosis (programmed cell death) in cancer cells. In material science, AZB has been used as a building block for the synthesis of MOFs, which have potential applications in gas storage and separation. In analytical chemistry, AZB has been used as a fluorescent probe for the detection of various metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of AZB is its versatility in various applications. It can be used as a building block for the synthesis of MOFs, as a fluorescent probe for metal ion detection, and as a potential antimicrobial and anticancer agent. However, one of the limitations of AZB is its limited solubility in water, which can make it challenging to work with in certain applications. Additionally, the mechanism of action of AZB is not fully understood, which can make it challenging to optimize its effectiveness in various applications.
Orientations Futures
There are several potential future directions for the study of AZB. In medicinal chemistry, further studies could be conducted to optimize the antimicrobial and anticancer properties of AZB. In material science, the synthesis of new MOFs using AZB as a building block could be explored. In analytical chemistry, further studies could be conducted to optimize the use of AZB as a fluorescent probe for metal ion detection. Additionally, further studies could be conducted to better understand the mechanism of action of AZB, which could lead to the development of more effective applications.
Applications De Recherche Scientifique
AZB has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AZB has been found to exhibit significant antimicrobial activity against various bacterial and fungal strains. It has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In material science, AZB has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In analytical chemistry, AZB has been used as a fluorescent probe for the detection of various metal ions.
Propriétés
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-25-18-13-16(9-10-17(18)24-2)14-20-21-19(23)15-22-11-7-5-4-6-8-12-22/h9-10,13-14H,3-8,11-12,15H2,1-2H3,(H,21,23)/b20-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPWVKBOTCPGTL-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCCCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCCCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azocan-1-yl)-N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-cyclopropyl-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3837516.png)

![1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione](/img/structure/B3837524.png)
![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)

